4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one
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Overview
Description
4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety fused with a piperazinone ring
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications .
Result of Action
Benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one typically involves the reaction of 2,1,3-benzothiadiazole-5-carbonyl chloride with piperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the alcohol derivative.
Scientific Research Applications
4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a benzothiazole and piperazine moiety, known for its antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar structural features, used as an acetylcholinesterase inhibitor.
Uniqueness
4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one is unique due to the specific positioning of the benzothiadiazole and piperazinone rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGMOYAFVGDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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